Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as formyl, ethyl, and carboxylate. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed by cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia or amines.
Functional Group Introduction: The formyl group can be introduced via formylation reactions, while the ethyl and carboxylate groups can be introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Scientific Research Applications
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of functional groups such as formyl and carboxylate can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. The unique combination of formyl, ethyl, and carboxylate groups in this compound imparts distinct chemical properties and reactivity.
Pyridine Derivatives: Compounds with a pyridine ring but lacking the thiazole ring may have different chemical and biological properties.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the pyridine ring may also exhibit different reactivity and applications.
Biological Activity
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, antimicrobial properties, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of thiazole derivatives known for their varied biological activities. The synthesis typically involves multi-component reactions that yield high-purity products with potential for further functionalization. For instance, a recent study described a one-pot synthesis method that efficiently produced this compound along with other bioactive derivatives .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating strong antibacterial potential .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to persistent infections .
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiazole derivatives including this compound:
- Antibacterial Activity : In a comparative study involving various thiazole derivatives, this compound showed superior activity compared to standard antibiotics like ciprofloxacin and gentamicin. The inhibition zones measured were significantly larger than those observed with control compounds .
- Mechanism of Action : Research suggests that the compound may exert its antimicrobial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Comparative Biological Activity Table
Compound Name | MIC (μg/mL) | Activity Type | Target Organisms |
---|---|---|---|
This compound | 0.22 - 0.25 | Antibacterial | Staphylococcus aureus, E. coli |
Ciprofloxacin | 0.25 - 0.50 | Antibacterial | Various Gram-positive/negative |
Gentamicin | 0.50 - 1.00 | Antibacterial | Various Gram-positive/negative |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms through which the compound exerts its antimicrobial effects.
- Structural Modifications : To enhance bioactivity and reduce potential toxicity.
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h5H,4H2,1-3H3 |
InChI Key |
JHSDYCONRJOLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C |
Origin of Product |
United States |
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